Monoisopropyl phthalate
Overview
Description
Synthesis Analysis
Phthalates are typically synthesized by the esterification of phthalic anhydride with alcohols. The choice of alcohol influences the specific type of phthalate produced. For monoisopropyl phthalate, isopropanol would be the alcohol used in this reaction. A study describes the synthesis and characterization of various phthalocyanine-fullerene dyads, showcasing the complexity and versatility in synthesizing phthalate-related compounds and derivatives (Ranta et al., 2010).
Molecular Structure Analysis
The molecular structure of phthalates consists of a benzene ring with two ester groups attached to it. The structure of these esters can significantly affect the physical and chemical properties of the compounds. For example, the structural investigation of diisopropyl phthalide-3-phosphonate, a related compound, provides insights into how substituents on the phthalate structure influence its configuration and properties (Słowikowska et al., 1998).
Chemical Reactions and Properties
Phthalates participate in various chemical reactions, primarily due to the reactivity of their ester groups. These reactions can include hydrolysis, leading to the formation of phthalate monoesters, which are significant as both intermediates in synthesis and as metabolites in biodegradation processes. For instance, the presence of phthalate monoesters in the environment and their implications for human exposure have been extensively studied, indicating their widespread occurrence and persistence (Liu et al., 2019).
Physical Properties Analysis
Phthalates, including monoisopropyl phthalate, typically exhibit low volatility and high solubility in organic solvents. Their physical properties, such as melting and boiling points, vary significantly depending on the alkyl chain's length and structure. These characteristics are crucial for their application as plasticizers, affecting the flexibility and durability of the plastics they are added to.
Chemical Properties Analysis
The chemical properties of phthalates, such as reactivity, stability, and degradation behavior, are influenced by their ester groups. Phthalates are known for their potential to leach out from plastics into the environment, where they can undergo biodegradation to monoesters and other metabolites. The study of phthalates and human health highlights the importance of understanding these chemical properties to assess potential health risks (Hauser & Calafat, 2005).
Scientific Research Applications
-
Environmental Chemistry
- Phthalates are mostly used as plasticizers in plastic materials but are widely applied in most industries and products .
- They are not chemically bound to the polymeric matrix and easily leach out .
- Their prevalence, transport, fate, and effects have been largely unknown until recently .
- Current advancements in analytical techniques facilitate the understanding of phthalates in the environment .
- They can potentially impact ecological and human health adversely, leading to their categorization as endocrine-disrupting chemicals, carcinogenic, and liver- and kidney-failure-causing agents .
-
Aquatic Ecosystems
- Phthalate esters (PEs) are by far the most produced and extensively used synthetic organic chemicals with notable applications in many industrial products .
- The presence of PEs and their metabolites in the aquatic ecosystems is of concern primarily due to their endocrine disrupting and carcinogenicity properties .
- Their principal routes of exposure could be direct or indirect, of which the direct route include contact, eating, and drinking contaminated foods, and the indirect route constitute aerosols, leaching and other forms of environmental contamination .
- PEs find way into water systems through means such as effluent discharges, urban and agricultural land runoff, leaching from waste dumps and other diffuse sources .
- High-end instrumentation and improved methodologies on the other hand have resulted in increased ability to measure trace levels (μg/L) of PEs and their metabolites in different matrices and ecological compartments of water or aquatic ecosystems such as lakes, oceans, rivers, sediments, wetlands and drinking water samples .
-
PVC Plasticisers
- Phthalates are mainly used as plasticizers, i.e., substances added to plastics to increase their flexibility, transparency, durability, and longevity .
- They are used primarily to soften polyvinyl chloride (PVC) .
- Note that while phthalates are usually plasticizers, not all plasticizers are phthalates .
-
Non-PVC Plasticisers
-
Solvent and Phlegmatizer
-
Other Uses
- Phthalates are used in a wide variety of products, from enteric coatings of pharmaceutical pills and nutritional supplements to viscosity control agents, gelling agents, film formers, stabilizers, dispersants, lubricants, binders, emulsifying agents, and suspending agents .
- End-applications include adhesives and glues, agricultural adjuvants, building materials, personal-care products, medical devices, detergents and surfactants, packaging, children’s toys, modelling clay, waxes, paints, printing inks and coatings, pharmaceuticals, food products, and textiles .
-
Synthetic Chemistry Reference Tools
-
Identification of New Metabolites
Future Directions
Research on phthalates, including Monoisopropyl phthalate, is ongoing. Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water , and the need to take low-dose effects of phthalates into account regarding the reproductive toxicity of phthalates exposure in humans .
properties
IUPAC Name |
2-propan-2-yloxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOEMLCEGZVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885606 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monoisopropyl phthalate | |
CAS RN |
35118-50-4 | |
Record name | Monoisopropyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.